2-(4-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
CAS No.: 1396806-53-3
Cat. No.: VC5836904
Molecular Formula: C18H22ClFN2O4
Molecular Weight: 384.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396806-53-3 |
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Molecular Formula | C18H22ClFN2O4 |
Molecular Weight | 384.83 |
IUPAC Name | 2-(4-fluorophenoxy)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride |
Standard InChI | InChI=1S/C18H21FN2O4.ClH/c19-14-3-5-15(6-4-14)25-13-18(23)21-9-7-20(8-10-21)12-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H |
Standard InChI Key | KBGDHNXQQGFNMK-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(C2=CC=CO2)O)C(=O)COC3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, serving as a conformational scaffold .
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4-Fluorophenoxy group: Attached via an ethanone linker, introducing electron-withdrawing effects and potential pharmacokinetic modulation .
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2-(Furan-2-yl)-2-hydroxyethyl side chain: A polar substituent contributing to hydrogen bonding capacity and stereochemical complexity .
The hydrochloride salt form enhances solubility, a common modification for bioactive molecules .
Physicochemical Properties
While experimental data for this specific compound are sparse, analogs provide proxy metrics:
Property | Value (Analog) | Source Compound |
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Molecular Formula | C₁₈H₂₂ClFN₂O₄ | |
Molecular Weight | 384.8 g/mol | |
LogP (Predicted) | ~2.1 | |
Hydrogen Bond Donors | 3 |
The fluorine atom at the para position of the phenoxy group likely enhances metabolic stability compared to non-fluorinated analogs . The furan ring’s electron-rich nature may facilitate π-π interactions with biological targets.
Synthesis and Structural Elucidation
Synthetic Pathways
Piperazine derivatives of this class typically involve multi-step sequences:
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Piperazine functionalization: Alkylation or acylation at the nitrogen positions. For example, reacting piperazine with 2-(furan-2-yl)-2-hydroxyethyl bromide introduces the side chain.
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Ethanone linker installation: Coupling the modified piperazine with 4-fluorophenoxy acetyl chloride via nucleophilic acyl substitution .
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .
A patent detailing analogous HIF-1α inhibitors (US9315507B2) describes similar strategies, utilizing adamantyl-phenoxy intermediates and piperazine acylation .
Analytical Characterization
Key techniques for structural verification include:
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NMR spectroscopy: Distinct signals for the furan protons (δ 6.2–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm).
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Mass spectrometry: Molecular ion peak at m/z 384.8 (M+H⁺) consistent with the molecular formula .
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X-ray crystallography: Resolves the spatial arrangement of the hydroxyethyl side chain, critical for assessing stereochemistry .
Comparative Analysis with Analogous Compounds
Structural Variants
Comparing the target compound to related molecules highlights design choices:
The 4-fluorophenoxy group in the target compound may confer superior metabolic stability compared to the methyl-substituted analog VC4196703 .
Future Directions and Challenges
Research Priorities
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In vitro profiling: Screen for affinity at serotonin receptors and kinase targets .
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ADMET studies: Assess permeability, cytochrome P450 interactions, and toxicity .
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Synthetic optimization: Explore stereoselective routes to isolate enantiomers with enhanced activity .
Industrial Applications
Given the compound’s structural similarity to patented HIF-1α inhibitors, oncology applications warrant exploration . Additionally, the furan moiety’s antimicrobial potential could position it as a dual-action therapeutic.
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